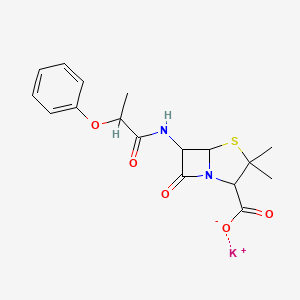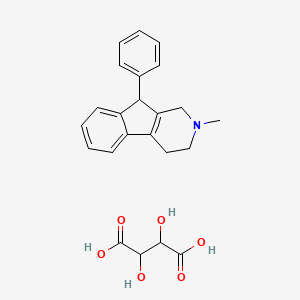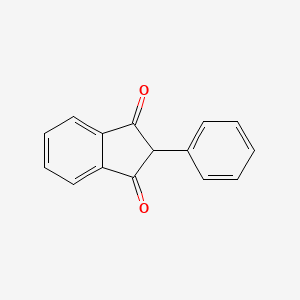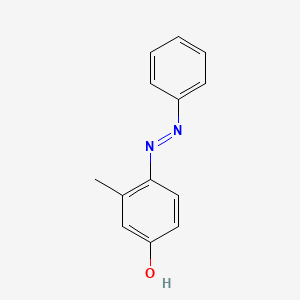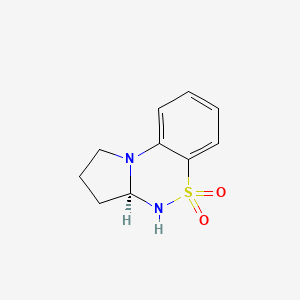
S 18986
Vue d'ensemble
Description
S 18986 is a heterocyclic compound that features a unique fusion of pyrrolo and benzothiadiazine rings
Applications De Recherche Scientifique
Chemistry
In chemistry, S 18986 is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may have applications in treating diseases such as cancer, infections, and neurological disorders.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also be used in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
Target of Action
S 18986 is a selective, orally active, brain penetrant positive allosteric modulator of AMPA-type receptors . AMPA-type glutamate receptors are critical for synaptic plasticity and induction of long-term potentiation (LTP), considered as one of the synaptic mechanisms underlying learning and memory .
Mode of Action
This compound, as with other positive AMPA receptor modulators, increases induction and maintenance of LTP in the hippocampus . It also induces the release of noradrenaline and acetylcholine in the rat hippocampus . This interaction with its targets leads to enhanced object-recognition memory .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the AMPA receptor pathway . By modulating this pathway, this compound enhances synaptic plasticity and the induction of LTP. It also increases the expression of brain-derived neurotrophic factor (BDNF) both in vitro and in vivo . BDNF is a protein that supports the survival of existing neurons and encourages the growth and differentiation of new neurons and synapses.
Pharmacokinetics
This compound has been found to penetrate the brain cells or bind to their plasma membranes . It accumulates more in the hippocampus than in the cortex . The half-lives of this compound were similar in plasma and in the brain, at around 1 hour . These properties suggest that this compound has good bioavailability in the brain, particularly in the hippocampus, a crucial brain region involved in memory processing .
Result of Action
The molecular and cellular effects of this compound’s action include increased induction and maintenance of LTP in the hippocampus, increased expression of BDNF, and enhanced release of noradrenaline and acetylcholine . These effects contribute to its cognitive-enhancing properties, which have been demonstrated in various behavioral models in young-adult and aged rodents .
Analyse Biochimique
Biochemical Properties
S 18986 interacts with AMPA-type glutamate receptors, acting as a positive allosteric modulator . This interaction enhances the activity of these receptors, which play a crucial role in synaptic plasticity and the induction of long-term potentiation . These processes are considered fundamental mechanisms underlying learning and memory .
Cellular Effects
This compound has been shown to influence cell function by inducing the production of brain-derived neurotrophic factor (BDNF) and mediating the release of noradrenaline and acetylcholine in the hippocampus and frontal cortex of the brain . These effects can enhance cognitive function and provide neuroprotection .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to AMPA-type glutamate receptors, where it acts as a positive allosteric modulator . This binding enhances the activity of these receptors, leading to increased induction and maintenance of long-term potentiation in the hippocampus . This modulation of AMPA receptor activity is thought to underlie the cognitive-enhancing and neuroprotective effects of this compound .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. For instance, it has been shown to increase the induction and maintenance of long-term potentiation in the hippocampus
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with dosage. For example, this compound at doses of 0.03 and 0.1 mg/kg reversed memory deficits in aged mice
Transport and Distribution
This compound is known to penetrate brain cells or bind to their plasma membranes . It has been found to accumulate more in the hippocampus than in the cortex , suggesting that it may be selectively transported and distributed within these areas of the brain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S 18986 typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a substituted aniline with a sulfonamide, followed by cyclization using a suitable dehydrating agent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
S 18986 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzothiadiazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated reagents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
S 18986 is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and bioactivity profiles, making it a valuable molecule for research and development.
Propriétés
IUPAC Name |
(3aS)-2,3,3a,4-tetrahydro-1H-pyrrolo[2,1-c][1,2,4]benzothiadiazine 5,5-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2S/c13-15(14)9-5-2-1-4-8(9)12-7-3-6-10(12)11-15/h1-2,4-5,10-11H,3,6-7H2/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTIJYGEITVWHU-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2NS(=O)(=O)C3=CC=CC=C3N2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2NS(=O)(=O)C3=CC=CC=C3N2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40938656 | |
| Record name | (3aS)-2,3,3a,4-Tetrahydro-1H-pyrrolo[2,1-c][1,2,4]benzothiadiazine 5,5-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40938656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175340-20-2 | |
| Record name | (3aS)-2,3,3a,4-tetrahydro-1H-pyrrolo[2,1-c][1,2,4]benzothiadiazine 5,5-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175340-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | S18986-1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0175340202 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3aS)-2,3,3a,4-Tetrahydro-1H-pyrrolo[2,1-c][1,2,4]benzothiadiazine 5,5-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40938656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-18986 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IA262432Y9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



